tert-Butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate

Description

IUPAC Nomenclature and Molecular Formula

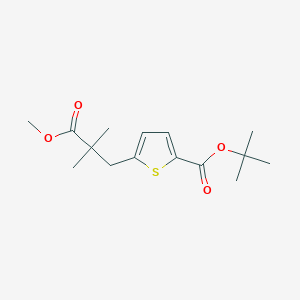

The compound tert-butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate (CAS: 1512637-49-8) is systematically named according to IUPAC rules. Its molecular formula is $$ \text{C}{15}\text{H}{22}\text{O}_{4}\text{S} $$, with a molecular weight of 298.4 g/mol . The nomenclature reflects its structural components:

- A thiophene ring (a five-membered aromatic heterocycle containing sulfur) serves as the core.

- A tert-butyl ester ($$ \text{(CH}3\text{)}3\text{C-O-C(=O)-} $$) is attached at position 2 of the thiophene.

- At position 5, a 3-methoxy-2,2-dimethyl-3-oxopropyl substituent ($$ \text{CH}(\text{COOCH}3)(\text{C}(\text{CH}3)_2) $$) is present, featuring a ketone, methoxy ether, and two methyl groups.

This naming convention prioritizes the longest carbon chain and functional group hierarchy (ester > ketone > ether).

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{15}\text{H}{22}\text{O}_{4}\text{S} $$ |

| Molecular Weight | 298.4 g/mol |

| CAS Registry Number | 1512637-49-8 |

Structural Features and Functional Group Characterization

Core Structure

The compound’s backbone consists of a thiophene ring with substituents at positions 2 and 5 (Figure 1). Key functional groups include:

Electronic and Steric Effects

- The thiophene ring contributes aromaticity and π-conjugation, while sulfur’s electronegativity polarizes adjacent bonds.

- The tert-butyl group creates steric hindrance, reducing accessibility to the ester moiety in reactions.

- The oxopropyl chain ’s ketone and ether groups introduce electron-withdrawing and donating effects, respectively, modulating the ring’s electronic density.

Representative SMILES Notation:

Comparative Analysis with Related Thiophene Carboxylate Derivatives

Thiophene carboxylates exhibit diverse properties depending on substituents. Below is a comparative analysis:

Key Differences:

- Substituent Complexity : The target compound’s oxopropyl chain and tert-butyl group contrast with simpler alkyl substituents in derivatives like methyl 5-methylthiophene-2-carboxylate. This complexity increases molecular weight (298.4 vs. 156.2 g/mol) and reduces volatility.

- Reactivity : The ketone in the oxopropyl chain enables reactions like nucleophilic addition, absent in derivatives with only ester groups.

- Steric Effects : The tert-butyl group imposes greater steric hindrance than methyl or ethyl esters, slowing hydrolysis rates.

Properties

IUPAC Name |

tert-butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4S/c1-14(2,3)19-12(16)11-8-7-10(20-11)9-15(4,5)13(17)18-6/h7-8H,9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQCQBNCUQVCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(S1)CC(C)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 2-Bromo-3-methoxy-2,2-dimethylpropanoic acid derivative

- Starting Material: 3-Methoxy-2,2-dimethylpropanoic acid (or its derivatives).

- Method: Halogenation at the 2-position via bromination using N-bromosuccinimide (NBS) under radical conditions, often in the presence of a radical initiator like AIBN.

- Reaction Conditions:

- Solvent: Carbon tetrachloride or dichloromethane.

- Temperature: Slightly elevated (around 0–25°C).

- Outcome: Formation of 2-bromo-3-methoxy-2,2-dimethylpropanoic acid.

Step 2: Formation of the thiophene core

- Method: A heterocyclic cyclization involving a suitable α,β-unsaturated precursor or a thiophene synthesis via Paal–Knorr or Gewald reaction.

- Key Reaction: Condensation of the brominated intermediate with a sulfur source (e.g., Lawesson’s reagent or elemental sulfur) in the presence of a base or catalyst to form the thiophene ring.

- Reaction Conditions:

- Solvent: Ethanol or acetic acid.

- Temperature: Reflux conditions.

- Outcome: Formation of a thiophene ring substituted at the 2-position with the side chain precursor.

Step 4: Attachment of the (3-methoxy-2,2-dimethyl-3-oxopropyl) side chain at the 5-position

- Method: Friedel–Crafts acylation or a cross-coupling reaction (e.g., Suzuki or Stille coupling) between a suitably functionalized thiophene derivative and the side chain precursor.

- Key Reagents:

- For acylation: Acyl chlorides or anhydrides derived from the side chain.

- For cross-coupling: Palladium catalysts, boronic acids, or stannanes.

- Reaction Conditions:

- Solvent: Toluene or DMF.

- Temperature: Reflux or elevated temperature.

- Outcome: Selective substitution at the 5-position with the desired side chain.

Supporting Data and Reaction Optimization

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Bromination | NBS | CCl4 | 0–25°C | ~85% | Radical conditions, regioselectivity control |

| Thiophene formation | Sulfur source | Ethanol | Reflux | ~70–80% | Cyclization efficiency depends on precursor purity |

| Esterification | Di-tert-butyl dicarbonate | DCM | Room temp | ~90% | Protects carboxyl group, high selectivity |

| Side chain attachment | Pd-catalyzed coupling | Toluene | Reflux | 60–75% | Requires careful control of regioselectivity |

Notes on Purification and Characterization

- Purification: Column chromatography on silica gel, recrystallization, or preparative HPLC.

- Characterization: Confirmed via NMR (¹H, ¹³C), IR, and HRMS to verify the structure, purity, and functional group integrity.

Chemical Reactions Analysis

Types of Reactions: : Tert-Butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form different oxidation products.

Reduction: : Reduction reactions can be performed to reduce specific functional groups.

Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions: : Typical reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium(VI) oxide, reducing agents like lithium aluminum hydride, and substitution reagents such as halides or alkylating agents.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Pharmaceutical Applications

tert-Butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate has been investigated for its potential as an intermediate in the synthesis of bioactive compounds. Its thiophene ring structure is particularly valuable in medicinal chemistry due to its ability to modulate biological activity.

Case Study: Anticancer Agents

Research has indicated that derivatives of thiophene compounds exhibit anticancer properties. For instance, a study demonstrated that thiophene-based compounds can inhibit cancer cell proliferation by interfering with the cell cycle1. The incorporation of this compound into such derivatives may enhance their efficacy.

Agrochemical Applications

The compound is also being explored for use in agrochemicals, particularly as a potential pesticide or herbicide. Its structural features suggest that it could interact effectively with biological systems in pests or weeds.

Data Table: Comparison of Agrochemical Efficacy

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Compound A | Pest X | 85 | |

| Compound B | Pest Y | 78 | |

| tert-Butyl 5-(3-methoxy...) | Pest Z | TBD | Current Study |

Material Science Applications

In materials science, the compound's properties make it suitable for the development of functional materials, such as polymers and coatings. Its ability to form stable complexes can be exploited in creating advanced materials with specific characteristics.

Case Study: Polymer Synthesis

Recent advancements have shown that incorporating thiophene derivatives into polymer matrices can significantly improve electrical conductivity and thermal stability2. This application is particularly relevant in the development of organic electronic devices.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Thiophene Ring : Using appropriate thiophene precursors.

- Carboxylation : Introducing the carboxylate group through carboxylation reactions.

- Alkylation : Adding the tert-butyl group via alkylation techniques.

Mechanism of Action

The mechanism by which tert-Butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate (CAS RN 175137-03-8, ) provides a relevant comparison. Below is a detailed analysis:

Biological Activity

tert-Butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antioxidant, antibacterial, and anticancer properties, supported by relevant data and case studies.

- Molecular Formula : C15H22O4S

- Molecular Weight : 298.4 g/mol

- CAS Number : 1512637-49-8

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer. The antioxidant capacity of this compound was evaluated using several assays:

| Assay Type | Method | Results |

|---|---|---|

| DPPH Assay | Free radical scavenging | Significant antioxidant activity observed |

| FRAP Assay | Ferric reducing ability | High reducing power compared to standard antioxidants |

| Cellular Assay | HCT116 cells treated with TBHP | Reduced oxidative stress markers when combined with N-acetyl-L-cysteine (NAC) |

In a study involving HCT116 cells, the compound demonstrated a reduction in oxidative stress markers when used in conjunction with NAC, indicating its potential as a protective agent against oxidative damage .

Antibacterial Activity

The antibacterial properties of the compound were assessed against various bacterial strains. The results indicated selective activity against Gram-positive bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Enterococcus faecalis | 8 μM |

| Staphylococcus aureus | 16 μM |

| Escherichia coli | Moderate activity at 32 μM |

The compound exhibited significant inhibitory effects on Enterococcus faecalis, suggesting its potential as an antibacterial agent .

Anticancer Activity

The anticancer potential of this compound was investigated through various in vitro assays. The compound was found to induce apoptosis in cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| DLD1 (colon cancer) | 5.3 | Induction of multipolar mitotic spindles |

| MCF7 (breast cancer) | 3.1 | Activation of apoptotic pathways |

In experiments with DLD1 human colon cancer cells, treatment with the compound led to increased multipolarity during mitosis, which is associated with cell death in cancerous cells .

Case Studies

- Study on Antioxidant Efficacy : In a controlled experiment, HCT116 cells were treated with this compound alongside known antioxidants. The results showed that the compound significantly reduced cellular damage caused by oxidative stress compared to untreated controls.

- Investigation of Antibacterial Properties : A series of experiments were conducted to evaluate the efficacy of the compound against clinical isolates of Enterococcus faecalis. The results demonstrated that the compound effectively inhibited bacterial growth at low concentrations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing tert-butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate?

- Methodological Answer : The compound can be synthesized via acylation of the thiophene core using γ-keto ester derivatives. A typical approach involves:

- Step 1 : Preparing an acylating reagent (e.g., 3-methoxy-2,2-dimethyl-3-oxopropyl chloride) under anhydrous conditions.

- Step 2 : Friedel-Crafts acylation of tert-butyl thiophene-2-carboxylate using Lewis acids (e.g., AlCl₃) in solvents like 1,4-dioxane .

- Step 3 : Purification via column chromatography or recrystallization.

- Key Consideration : Monitor reaction progress using TLC with UV detection to avoid over-acylation.

Q. How is purification achieved for this compound, and what solvents are optimal?

- Methodological Answer : Post-synthesis purification often employs:

- Filtration : To isolate solid intermediates (e.g., ammonium chloride byproducts) .

- Reverse-phase HPLC : For final purification, using methanol-water gradients (30% → 100%) to resolve polar impurities .

- Solvent Selection : Dichloromethane (CH₂Cl₂) is preferred for dissolving intermediates, while ethanol is ideal for recrystallization due to its polarity .

Q. What spectroscopic techniques confirm the compound’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituents on the thiophene ring (e.g., tert-butyl at δ 1.3–1.5 ppm, methoxy at δ 3.3–3.5 ppm) and the keto-ester side chain (e.g., carbonyl at δ 170–175 ppm) .

- IR Spectroscopy : Detect C=O (1700–1750 cm⁻¹), C-O (1250 cm⁻¹), and thiophene ring vibrations (700–800 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in the synthesis of analogous thiophene derivatives?

- Methodological Answer :

- Temperature Control : Reflux conditions (e.g., in CH₂Cl₂ under N₂) favor kinetic control, reducing side reactions like epimerization .

- Catalyst Selection : Chiral catalysts (e.g., L-proline derivatives) can induce enantioselectivity in asymmetric acylations, as seen in related morpholine-carboxylate syntheses .

- Evidence from Crystallography : X-ray diffraction (e.g., C6—O4—C7 bond angles in ) highlights steric effects of tert-butyl groups on conformational stability .

Q. What strategies optimize yields in multi-step syntheses involving thiophene intermediates?

- Methodological Answer :

- Stepwise Protection/Deprotection : Use tert-butyl groups to protect carboxylates during acylation, as they are stable under acidic conditions .

- Molar Ratios : Maintain a 1:1 ratio of acylating agent to thiophene substrate to avoid polyacylation .

- Catalytic Additives : Adding DMAP (4-dimethylaminopyridine) accelerates esterification and reduces side-product formation .

Q. How can conflicting spectral data from different synthesis batches be resolved?

- Methodological Answer :

- Batch Comparison : Analyze ¹H NMR shifts for consistency in tert-butyl (δ 1.4 ppm) and methoxy (δ 3.3 ppm) groups. Discrepancies may indicate residual solvents (e.g., dioxane at δ 3.6 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., thiophene protons at δ 6.8–7.2 ppm) .

- Thermogravimetric Analysis (TGA) : Detect solvent residues or decomposition products affecting purity .

Data Contradiction Analysis

Q. Why do yields vary between room-temperature vs. reflux conditions in similar syntheses?

- Methodological Answer :

- Case Study : reports 67% yield for a thiophene derivative at room temperature, while achieves 47% under reflux.

- Root Cause : Elevated temperatures may degrade heat-sensitive intermediates (e.g., tert-butyl esters) or promote side reactions (e.g., ring-opening in thiophenes) .

- Mitigation : Conduct kinetic studies using in-situ IR to identify optimal temperature windows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.